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molecular formula C10H9ClN2O2 B2376419 Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 596820-69-8

Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No. B2376419
M. Wt: 224.64
InChI Key: VPAPKJVKMGZWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07569337B2

Procedure details

1.28 g (10 mmol) 2-Amino-5-chloropyridine and 1.18 mL (1 eq) 4-chloro-3-oxo-butyric acid methyl ester are heated to 115° C. in 15 mL toluene for 18 h. The resulting brown suspension is evaporated and heated 1 h to 90° C. under high vacuum, then cooled to room temperature and stirred in 100 mL dichloromethane, 10 mL saturated aqueous sodium bicarbonate solution and 40 mL water at 0° C. for one hour. The organic phase is then separated and evaporated to yield a brownish solid that is column chromatographed (silica gel, ethyl acetate/petroleum ether 4:1) to yield 700 mg (31 %) desired product as a beige powder. MS(EI+): 225-227 (M+1).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[CH3:9][O:10][C:11](=[O:17])[CH2:12][C:13](=O)[CH2:14]Cl>C1(C)C=CC=CC=1>[CH3:9][O:10][C:11](=[O:17])[CH2:12][C:13]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]2[CH:14]=1

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
1.18 mL
Type
reactant
Smiles
COC(CC(CCl)=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in 100 mL dichloromethane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting brown suspension is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated 1 h to 90° C. under high vacuum
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brownish solid
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, ethyl acetate/petroleum ether 4:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC=1N=C2N(C=C(C=C2)Cl)C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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